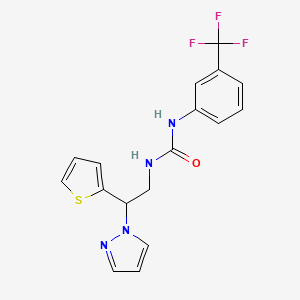

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of pyrazole, thiophene, and trifluoromethylphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Moiety: Starting with the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

Thiophene Attachment: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

**Industrial Production Methods:

Activité Biologique

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound that integrates pyrazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Pyrazole Ring: Known for anti-inflammatory and anti-cancer properties.

- Thiophene Ring: Contributes to the compound's electron-donating ability, enhancing its biological interactions.

- Trifluoromethyl Group: Increases lipophilicity and may enhance biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with pyrazole and urea linkages exhibit significant anticancer properties. For example:

- Mechanism: The compound inhibits key enzymes involved in cancer cell proliferation, such as carbonic anhydrase II (hCA II), which is crucial for tumor growth and metastasis .

- Case Study: A study demonstrated that similar pyrazolyl-ureas showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation:

- Mechanism: It acts as an inhibitor of pro-inflammatory cytokines, such as TNFα, by modulating signaling pathways involved in inflammatory responses .

- Research Findings: In vitro studies revealed that derivatives of this compound reduced inflammation markers significantly when tested on LPS-stimulated macrophages .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Testing Against Bacteria: Compounds with similar structures were evaluated against Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) around 250 μg/mL .

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition: The urea moiety facilitates binding to target enzymes, disrupting their function.

- Signal Transduction Modulation: The compound may interfere with signaling pathways involved in inflammation and cancer progression.

- Cell Cycle Arrest: Similar compounds have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest.

Data Summary Table

Propriétés

IUPAC Name |

1-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4OS/c18-17(19,20)12-4-1-5-13(10-12)23-16(25)21-11-14(15-6-2-9-26-15)24-8-3-7-22-24/h1-10,14H,11H2,(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMGJODFPLRKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCC(C2=CC=CS2)N3C=CC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.